N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two 9,9-dimethyl-9H-fluoren-2-yl groups attached to a biphenyl core via nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of 9,9-dimethyl-9H-fluoren-2-ylamine: This intermediate can be synthesized by reacting 9,9-dimethylfluorene with an amine source under suitable conditions.
Coupling with Biphenyl: The 9,9-dimethyl-9H-fluoren-2-ylamine is then coupled with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. Typical conditions include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine has several notable applications in scientific research:
Organic Electronics: It is used as a hole-transport material in OLEDs and OPVs due to its excellent electronic properties and stability.
Photovoltaics: The compound is studied for its potential in enhancing the efficiency of organic solar cells.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows for efficient charge transport, making it an excellent material for use in electronic devices. It interacts with molecular targets such as electron donors and acceptors, facilitating charge transfer processes essential for the operation of OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Known for its high hole mobility and stability.
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Another compound with similar electronic properties but different structural features.
Uniqueness
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of high thermal stability, excellent electronic properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C42H36N2 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-[4-[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C42H36N2/c1-41(2)37-11-7-5-9-33(37)35-23-21-31(25-39(35)41)43-29-17-13-27(14-18-29)28-15-19-30(20-16-28)44-32-22-24-36-34-10-6-8-12-38(34)42(3,4)40(36)26-32/h5-26,43-44H,1-4H3 |
InChI Key |
WZLINIJTMPKQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.